1-[2-(2-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing nitrogen, and they are known for their diverse biological activities. This specific compound is characterized by the presence of a fluorophenyl group and a dihydropyrrole structure, which contributes to its potential pharmacological properties.
The compound can be sourced from various chemical suppliers and research institutions. It is often utilized in scientific research, particularly in studies related to medicinal chemistry and pharmacology. The compound's unique structure makes it a candidate for further investigation in drug development.
1-[2-(2-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione can be classified as follows:
The synthesis of 1-[2-(2-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. A common method includes the condensation of appropriate precursors under controlled conditions.
Technical Details:
The molecular structure of 1-[2-(2-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione features a pyrrole ring with two carbonyl groups at positions 2 and 5, and a fluorinated phenyl substituent at position 1.
This structure indicates the presence of a nitrogen atom in the five-membered ring and two carbonyl functionalities that are crucial for its reactivity and biological activity.
1-[2-(2-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione can participate in various chemical reactions typical of pyrrole derivatives:
Technical Details:
The reactivity of this compound is influenced by the electron-withdrawing effect of the fluorine atom, which can enhance nucleophilicity at certain positions on the pyrrole ring.
The mechanism by which 1-[2-(2-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione exerts its biological effects is not fully elucidated but may involve:
Relevant data from studies indicate that this compound has favorable lipophilicity, which enhances its potential bioavailability in pharmacological applications.
1-[2-(2-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific uses:
Research indicates that derivatives of this compound may exhibit significant biological activities, making them valuable in drug discovery efforts aimed at treating conditions like hyperlipidemia and atherosclerosis .
Fluorine's unique properties—high electronegativity (3.98 Pauling scale), small atomic radius (van der Waals radius: 1.47 Å), and low polarizability—enable precise modulation of drug-like molecules. The ortho-fluorophenyl moiety in 1-[2-(2-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione induces three primary effects:
Table 1: Bioactivity Comparison of Fluoro-Substituted Pyrrole-2,5-dione Derivatives
Substituent Position | Log P | IC50 (COX-2 Inhibition, μM) | Metabolic Half-life (h) | Cytokine Inhibition (%) |
---|---|---|---|---|
Ortho-fluoro | 2.1 ± 0.2 | 0.42 ± 0.05 | 3.8 ± 0.4 | 78 ± 4 (IL-6) |
Meta-fluoro | 2.3 ± 0.3 | 1.15 ± 0.12 | 2.9 ± 0.3 | 64 ± 5 (IL-6) |
Para-fluoro | 2.0 ± 0.2 | 0.87 ± 0.09 | 3.5 ± 0.4 | 72 ± 3 (IL-6) |
Unsubstituted | 2.4 ± 0.3 | >10 | 1.2 ± 0.2 | 38 ± 6 (IL-6) |
The therapeutic evolution of pyrrole-2,5-diones progressed through three generations:
Table 2: Milestones in Pyrrole-2,5-dione Drug Discovery
Time Period | Therapeutic Focus | Chemical Innovation | Representative Compound |
---|---|---|---|
1980–1999 | Anticonvulsants/Sedatives | Halogenation at C3/C4 positions | 3-Bromo-1-methylpyrrole-2,5-dione |
2000–2014 | Anti-inflammatories | N-Substitution with arylalkyl chains | 1-Benzyl-3,4-dimethylpyrrole-2,5-dione |
2015–Present | Metabolic Disease/Oncology | Fluorinated N-substituents & bioconjugation | 1-[2-(4-Fluorophenyl)ethyl]pyrrole-2,5-dione |
The 2-(2-fluorophenyl)ethyl group confers distinctive steric and electronic properties critical to biological activity:
Table 3: Conformational and Electronic Properties of Fluorinated Substituents
Substituent | Torsion Angle (°) | Hammett Constant (σₘ) | log P | H-Bond Acceptor Capacity |
---|---|---|---|---|
2-(2-Fluorophenyl)ethyl | 62 ± 3 | 0.34 | 2.1 ± 0.2 | 3.2 (carbonyls) + 1 (F) |
2-(3-Fluorophenyl)ethyl | 75 ± 4 | 0.37 | 2.3 ± 0.2 | 3.2 (carbonyls) + 1 (F) |
2-(4-Fluorophenyl)ethyl | 82 ± 5 | 0.41 | 2.0 ± 0.3 | 3.2 (carbonyls) + 1 (F) |
2-Phenylethyl | 88 ± 6 | 0.00 | 2.4 ± 0.3 | 3.2 (carbonyls) |
The ethylene linker's length (two methylene units) balances flexibility for target engagement and rigidity for selectivity—shorter chains diminish COX-2 inhibition (IC₅₀ > 5 μM), while longer chains increase off-target binding to serum albumin (Kd < 10 μM). Crystallographic studies confirm the fluorophenyl group occupies a hydrophobic cleft adjacent to the COX-2 active site, explaining 15-fold selectivity over COX-1 [3] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1